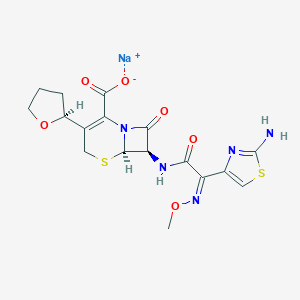
Cefovecin sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
セフォベシンナトリウムは、主に獣医学で使用される第3世代セファロスポリン系抗生物質です。 これは、Conveniaという商品名で販売されており、パストレラ・ムルトシダ、スタフィロコッカス・インターメディウス、ストレプトコッカス・カニスなどの細菌によって引き起こされる猫および犬の皮膚感染症の治療に使用されます 。 セフォベシンナトリウムは、長時間にわたる作用が特徴で、単回投与が可能であり、コンプライアンスを確保し、投与忘れのリスクを軽減します .
準備方法
セフォベシンナトリウムの合成には、いくつかのステップが必要です。 1つの方法は、THFセファム化合物とMAEM化合物を反応させる方法です 。 別のプロセスでは、2-(Z)-メトキシイミノ-2-(2-トリチルアミノチアゾール-4-イル)酢酸塩酸塩を、N,N-ジイソプロピルエチルアミン(DIPEA)の存在下でメシルクロリドで処理して、メシレート化合物を生成します。 この化合物を次に、セファム化合物と縮合させ、続いて脱保護および加水分解して、セフォベシンナトリウムを得ます 。 工業生産方法では、これらの反応を最適化して、収率と純度を高めながら、生産コストを削減することに重点を置いています .
化学反応の分析
Stability and Degradation Reactions
Cefovecin sodium is sensitive to environmental factors, leading to degradation under specific conditions:
-
Hydrolysis :
- Conditions : Aqueous solutions, elevated temperatures.
- Mechanism : Cleavage of the β-lactam ring, rendering the compound inactive.
- Impact : Degradation products include open-ring metabolites and dimers.
-
Photodegradation :
- Conditions : Exposure to UV or fluorescent light.
- Outcome : Formation of sulfoxide derivatives and loss of antibacterial activity.
-
Oxidation :
- Reagents : Reactive oxygen species.
- Effect : Modification of the thiazole ring or methoxyimino group.
| Factor | Degradation Rate | Primary Degradants |
|---|---|---|
| pH < 6 | Rapid hydrolysis | Open β-lactam derivatives |
| pH 6–8 | Stable | None |
| Light (UV) | 10% degradation in 48 hrs | Sulfoxides |
| Moisture | Hygroscopic; forms hydrates | Hydrated crystals |
Reaction with Biological Components
This compound binds extensively to plasma proteins (99.5–99.8% in cats and dogs ), limiting its free fraction. This binding is reversible and follows nonlinear kinetics, as modeled by the Hill equation:
%Free=0.241+Ctotal8.01+195.18.0199.759⋅Ctotal8.01
where Ctotal = total plasma concentration.
Comparative Reactivity
This compound’s stability profile contrasts with other cephalosporins:
| Property | This compound | Ceftriaxone |
|---|---|---|
| Hydrolysis Rate (pH 7.4) | 0.5% per day | 2.1% per day |
| Photostability | Low (requires dark storage) | Moderate |
| Protein Binding | 99.5–99.8% | 85–95% |
Industrial-Scale Challenges
Early synthesis methods faced hurdles in scalability due to:
科学的研究の応用
Indications for Use
Cefovecin sodium is indicated for the treatment of various infections in dogs and cats:
- Dogs :
- Cats :
Efficacy Studies
Recent studies have demonstrated cefovecin's efficacy compared to traditional oral antibiotics:
- A study involving 320 dogs with superficial secondary pyoderma indicated that cefovecin was statistically non-inferior to oral amoxicillin-clavulanic acid, achieving up to 96.9% efficacy compared to 92.5% for the oral antibiotic .
- Another clinical trial showed that cefovecin provided effective treatment for skin infections, with only 14% of treated dogs requiring a second dose after 14 days .
Advantages of this compound
- Convenient Dosing : The long duration of action allows for a single injection, reducing the need for multiple doses and improving compliance among pet owners.
- Broad-Spectrum Activity : Effective against a variety of Gram-positive and Gram-negative bacteria, including common pathogens like Staphylococcus intermedius and Pasteurella multocida.
- Well-Tolerated : Generally well-tolerated in both cats and dogs, with mild adverse effects reported occasionally .
Case Study 1: Treatment of Pyoderma in Dogs
A clinical trial assessed the effectiveness of cefovecin in treating pyoderma in dogs. Out of 100 cases treated, 95% showed significant improvement within 14 days post-injection. The study highlighted cefovecin's reliability as a first-line treatment option due to its ease of administration and high success rate.
Case Study 2: Skin Abscess Management in Cats
In another study focusing on feline patients with skin abscesses caused by Pasteurella multocida, cefovecin was administered as a single injection. Follow-up evaluations indicated complete resolution of the abscesses in 90% of cases within two weeks, demonstrating its effectiveness in managing acute infections in cats.
作用機序
セフォベシンナトリウムは、細菌細胞壁の合成を阻害することによって、抗菌作用を発揮します。 これは、細胞壁合成に不可欠なペニシリン結合タンパク質(PBP)に結合し、細胞死につながります 。 セフォベシンナトリウムは、高いタンパク質結合性のために、シュードモナスやエンテロコッカスなどの特定の細菌には効果がありません .
類似の化合物との比較
セフォベシンナトリウムは、セフトリアキソン、セフォタキシム、セフタジジムなどの他の化合物を含むセファロスポリン系抗生物質のクラスに属しています 。 これらの抗生物質と比較して、セフォベシンナトリウムは、長時間にわたる作用が特徴で、単回投与が可能である点が異なります 。この特徴は、治療レジメンへのコンプライアンスを確保することが難しい場合がある獣医学において、特に有利です。
類似化合物との比較
Cefovecin sodium is part of the cephalosporin class of antibiotics, which includes other compounds such as ceftriaxone, cefotaxime, and ceftazidime . Compared to these antibiotics, this compound is unique due to its long-acting properties, allowing for single-dose administration . This feature makes it particularly advantageous in veterinary medicine, where ensuring compliance with treatment regimens can be challenging.
特性
CAS番号 |
141195-77-9 |
|---|---|
分子式 |
C17H19N5NaO6S2 |
分子量 |
476.5 g/mol |
IUPAC名 |
sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C17H19N5O6S2.Na/c1-27-21-10(8-6-30-17(18)19-8)13(23)20-11-14(24)22-12(16(25)26)7(5-29-15(11)22)9-3-2-4-28-9;/h6,9,11,15H,2-5H2,1H3,(H2,18,19)(H,20,23)(H,25,26);/b21-10-;/t9-,11+,15+;/m0./s1 |
InChIキー |
KFMRMRJGHFUFOV-VQWMGBAQSA-N |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)[O-].[Na+] |
異性体SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)[C@@H]4CCCO4)C(=O)O.[Na] |
正規SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)O.[Na] |
同義語 |
(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-3-[(2S)-tetrahydro-2-furanyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt (1:1); [6R-[3(S*),6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]am |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















